
2-(2-(1,3-Dioxoisoindolin-2-YL)pyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N-phthalimidyl) pyridylacetic acid typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide core . This reaction is usually carried out at high temperatures. When the primary amine is not readily accessible, alternative methods such as the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or the Gabriel synthesis using potassium phthalimide with alkyl halides can be employed .
Industrial Production Methods
Industrial production of 4-(2-N-phthalimidyl) pyridylacetic acid may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often involving one-pot processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-N-phthalimidyl) pyridylacetic acid can undergo various types of chemical reactions, including:
Oxidation: Using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or alcohols under Mitsunobu conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., cesium carbonate in anhydrous N,N-dimethylformamide) . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-(2-N-phthalimidyl) pyridylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-N-phthalimidyl) pyridylacetic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a protective group for amines, preventing unwanted side reactions during synthesis . Additionally, the pyridylacetic acid moiety may interact with enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-N-phthalimidyl) pyridylacetic acid include other phthalimide derivatives and pyridylacetic acid analogs . Examples include:
Phthalimide: A core structure found in many natural products and pharmaceuticals.
Pyridylacetic Acid: A compound with similar structural features but lacking the phthalimide group.
Uniqueness
The uniqueness of 4-(2-N-phthalimidyl) pyridylacetic acid lies in its combined phthalimide and pyridylacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H10N2O4 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C15H10N2O4/c18-13(19)8-9-5-6-16-12(7-9)17-14(20)10-3-1-2-4-11(10)15(17)21/h1-7H,8H2,(H,18,19) |
InChI Key |
KIECTJNKBDJZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



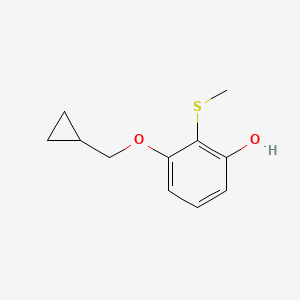
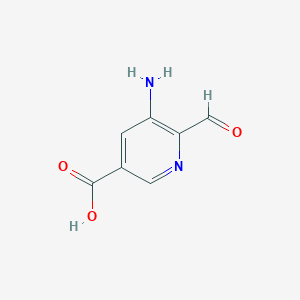
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)



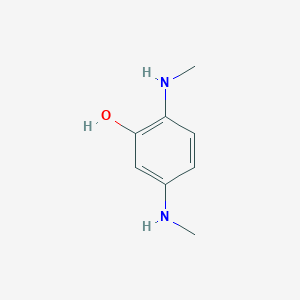

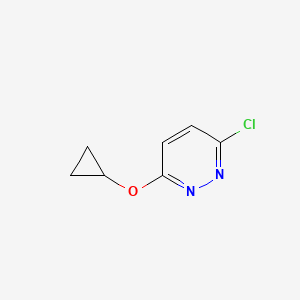
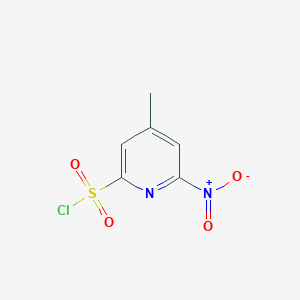

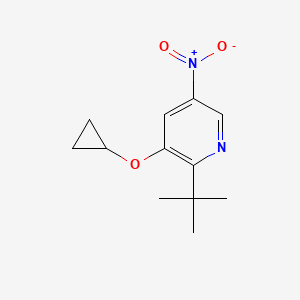
![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)
